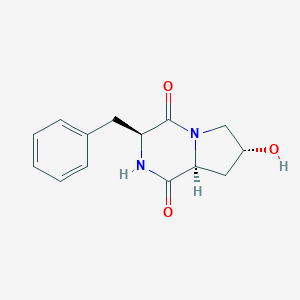

Cyclo(L-Phe-trans-4-OH-L-Pro)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Cyclo(L-Phe-trans-4-hydroxy-L-Pro) from Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro), a cyclic dipeptide with significant therapeutic potential, from marine fungal sources. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key processes through signaling pathway and workflow diagrams.

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a member of the diketopiperazine class of natural products, has garnered considerable attention in the scientific community due to its diverse biological activities.[1][2] This cyclic dipeptide, biosynthesized from L-phenylalanine and trans-4-hydroxy-L-proline, has been isolated from various marine-derived fungi, particularly those belonging to the Aspergillus and Penicillium genera.[3][4] Its notable pharmacological properties include antifungal, anticancer, and quorum sensing inhibitory effects, making it a promising candidate for further drug development.[1][5] This guide will provide a detailed roadmap for the successful isolation and characterization of this valuable marine natural product.

Experimental Protocols

The isolation and purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from marine fungal cultures is a multi-step process requiring careful execution of fermentation, extraction, and chromatographic techniques.

Fungal Fermentation and Extraction

A representative protocol for the cultivation of a marine-derived fungus, such as Aspergillus sp., and the subsequent extraction of secondary metabolites is outlined below.

Materials:

-

Marine fungal strain (e.g., Aspergillus sp.)

-

Potato Dextrose Broth (PDB) medium prepared with sterile seawater

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Inoculation: Inoculate a pure culture of the marine fungus into a seed culture flask containing PDB medium. Incubate at 28°C for 3-4 days with shaking at 150 rpm.

-

Large-Scale Fermentation: Transfer the seed culture to larger Erlenmeyer flasks containing PDB medium. Incubate for 14-21 days at 28°C with shaking at 150 rpm.

-

Extraction: After the fermentation period, separate the mycelia from the culture broth by filtration.

-

Broth Extraction: Partition the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelial Extraction: Macerate the mycelia with methanol and extract three times. Combine the methanol extracts and evaporate to dryness. Partition the residue between ethyl acetate and water. Combine the ethyl acetate layers.

-

-

Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Drying: Dry the crude extract completely using a freeze dryer to remove any residual water.

Chromatographic Purification

The purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from the crude extract is typically achieved through a series of chromatographic steps.

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, chloroform, methanol, dichloromethane, ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a stepwise gradient of increasing polarity, for example, starting with n-hexane-chloroform and gradually increasing the proportion of methanol in chloroform.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the compound of interest and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform final purification using a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable isocratic or gradient solvent system of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to cyclo(L-Phe-trans-4-hydroxy-L-Pro).

-

Evaporate the solvent to obtain the pure compound.

-

Data Presentation

The following tables summarize the key quantitative data for the characterization of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

| High-Resolution MS | [M+H]⁺ m/z 261.1234 (calculated for C₁₄H₁₇N₂O₃⁺, 261.1239) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃) [3][6]

| Position | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) |

| Phenylalanine | ||

| α-H | 4.25 (t, 4.0) | 55.8 |

| β-H | 3.20 (dd, 14.0, 4.0) | 38.5 |

| 2.95 (dd, 14.0, 4.0) | ||

| C-1' | - | 136.2 |

| C-2'/6' | 7.25-7.35 (m) | 129.5 |

| C-3'/5' | 7.25-7.35 (m) | 128.8 |

| C-4' | 7.25-7.35 (m) | 127.2 |

| Proline | ||

| α-H | 4.05 (t, 8.0) | 59.1 |

| β-H | 2.20 (m) | 37.5 |

| 1.95 (m) | ||

| γ-H | 4.50 (m) | 68.2 |

| δ-H | 3.60 (m) | 55.2 |

| 3.50 (m) | ||

| Diketopiperazine | ||

| C=O (Phe) | - | 169.5 |

| C=O (Pro) | - | 166.0 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways influenced by cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Conclusion

This technical guide provides a comprehensive framework for the isolation, characterization, and understanding of the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from marine fungi. The detailed protocols and data presented herein are intended to facilitate further research into this promising natural product. The elucidation of its mechanisms of action, particularly in the context of cancer and infectious diseases, opens new avenues for the development of novel therapeutic agents. The continued exploration of marine microbial diversity is likely to yield more such valuable compounds, contributing significantly to the field of drug discovery.

References

- 1. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]

Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclodipeptide with noteworthy biological activities, including antifungal properties.[1][2] Found in various microorganisms such as Lactobacillus plantarum, the fungus Phellinus igniarius, and marine bacteria like Streptomyces griseus, this diketopiperazine has garnered interest for its potential therapeutic applications.[1][3] This document provides a comprehensive overview of the enzymatic machinery responsible for its synthesis, detailed experimental protocols for pathway investigation, and a quantitative summary of relevant data.

Core Biosynthetic Pathways: NRPS and CDPS Machinery

The formation of the diketopiperazine core of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is primarily accomplished through two distinct enzymatic pathways: Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[2][4] Both pathways utilize the precursor amino acids L-phenylalanine and L-proline. The hydroxylation of the proline residue to trans-4-hydroxy-L-proline is a key step that can occur either before or after the cyclization event, depending on the specific enzymatic system.

Nonribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular mega-enzymes that function as assembly lines for the synthesis of a wide array of peptides without the use of ribosomes.[4][5][6] A minimal NRPS module for the incorporation of a single amino acid is comprised of three core domains:

-

Adenylation (A) domain: Responsible for the selection and activation of a specific amino acid via ATP hydrolysis to form an aminoacyl-adenylate.[7]

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid to its phosphopantetheine arm.[8]

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between two successively tethered amino acids.

In the context of cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis via an NRPS, a di-modular NRPS would be required. The first module would select and activate L-phenylalanine, while the second would incorporate L-proline. Following peptide bond formation, a terminal Thioesterase (Te) domain would catalyze the cyclization and release of the dipeptide, forming the diketopiperazine ring. The hydroxylation of the proline residue would likely be carried out by a separate proline-4-hydroxylase.[9][10]

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more recently discovered family of enzymes that specifically synthesize cyclodipeptides.[11][12] Unlike the multi-domain NRPSs, CDPSs are typically smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly linking secondary metabolism to the primary metabolic pool of charged tRNAs.[2][13] The catalytic mechanism of CDPSs proceeds through a ping-pong mechanism:[13][14]

-

Binding of the first aa-tRNA: The first aminoacyl-tRNA (e.g., Phe-tRNAPhe) binds to the enzyme.

-

Formation of an aminoacyl-enzyme intermediate: The aminoacyl moiety is transferred from the tRNA to a conserved serine residue on the CDPS, forming a covalent intermediate.

-

Binding of the second aa-tRNA: The second aminoacyl-tRNA (e.g., Pro-tRNAPro) binds to the enzyme.

-

Dipeptide formation: The second aminoacyl group attacks the first, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and release: The dipeptide undergoes an intramolecular cyclization, leading to the formation and release of the cyclodipeptide product.[12]

The hydroxylation of the proline residue in a CDPS-mediated pathway would likely be catalyzed by a proline-4-hydroxylase acting on the L-proline precursor before it is charged to its tRNA.[9][10]

Quantitative Data Summary

Currently, specific quantitative data for the enzymes directly responsible for cyclo(L-Phe-trans-4-hydroxy-L-Pro) biosynthesis are not extensively available in the public domain. However, data from studies on related enzymes and pathways provide valuable context.

| Parameter | Enzyme/System | Value | Organism | Reference |

| Product Titer | Engineered E. coli expressing proline-4-hydroxylase | 15.7 g/L trans-4-hydroxy-L-proline | Escherichia coli | [10] |

| Substrate Specificity | AlbC (CDPS) | Primarily Phe-tRNAPhe and Leu-tRNALeu | Streptomyces noursei | [13] |

| Catalytic Mechanism | CDPSs | Ping-pong with a covalent intermediate | General | [13][14] |

Experimental Protocols

Identification of Biosynthetic Gene Clusters

Objective: To identify the gene cluster responsible for cyclo(L-Phe-trans-4-hydroxy-L-Pro) production in a producing organism.

Methodology:

-

Genome Sequencing: Obtain the whole-genome sequence of the producing microorganism (e.g., Lactobacillus plantarum strain).

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative NRPS and CDPS gene clusters. Look for clusters containing genes encoding A, T, and C domains for NRPSs, or homologs of known CDPSs. The presence of a gene encoding a proline-4-hydroxylase in close proximity to an NRPS or CDPS gene is a strong indicator of the target cluster.

-

Gene Knockout and Heterologous Expression: To confirm the function of the identified gene cluster, perform targeted gene knockouts of the core NRPS or CDPS gene in the native producer. A loss of cyclo(L-Phe-trans-4-hydroxy-L-Pro) production would confirm the cluster's involvement. Subsequently, clone the entire gene cluster into a heterologous host (e.g., E. coli or Streptomyces coelicolor) and verify the production of the target compound using analytical techniques like HPLC-MS.

Characterization of Enzyme Activity

Objective: To functionally characterize the identified NRPS or CDPS enzyme.

Methodology:

-

Gene Cloning and Protein Expression: Clone the gene encoding the putative NRPS or CDPS into an expression vector (e.g., pET series for E. coli) with a suitable tag (e.g., His-tag) for purification. Express the protein in a suitable host and purify it using affinity chromatography.

-

In Vitro Enzyme Assays:

-

For NRPSs: The assay mixture should contain the purified NRPS, ATP, the precursor amino acids (L-phenylalanine and L-proline), and a phosphopantetheinyl transferase for holo-enzyme activation. The reaction products can be analyzed by HPLC-MS.

-

For CDPSs: The assay requires purified CDPS, the respective aminoacyl-tRNAs (Phe-tRNAPhe and Pro-tRNAPro), which can be prepared using purified aminoacyl-tRNA synthetases, tRNAs, and amino acids. The formation of cyclo(L-Phe-L-Pro) can be monitored by HPLC-MS. To study the formation of the hydroxylated product, trans-4-hydroxy-L-proline would be used as a precursor for the synthesis of hydroxyprolyl-tRNAPro.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for the substrates (amino acids for NRPS, aa-tRNAs for CDPS) by varying the substrate concentration and measuring the initial reaction rates.

Visualizing the Biosynthetic Pathways

To illustrate the logical flow of the two primary biosynthetic routes, the following diagrams are provided.

Caption: Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) via the CDPS pathway.

Caption: Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) via the NRPS pathway.

References

- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]

- 5. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 6. Non-ribosomal peptide synthetases as technological platforms for the synthesis of highly modified peptide bioeffectors--Cyclosporin synthetase as a complex example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 12. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 13. Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on cyclo(L-Phe-trans-4-hydroxy-L-Pro)

CAS Number: 118477-06-8 Molecular Formula: C₁₄H₁₆N₂O₃ Molecular Weight: 260.29 g/mol

This technical guide provides a comprehensive overview of the cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro), a natural product with significant biological activities. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, synthesis, experimental protocols, and proposed mechanisms of action.

Physicochemical and Bioactivity Data

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.29 g/mol | PubChem |

| Molecular Formula | C₁₄H₁₆N₂O₃ | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 260.11609238 Da | PubChem |

| Monoisotopic Mass | 260.11609238 Da | PubChem |

| Topological Polar Surface Area | 69.6 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| IUPAC Name | (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PubChem |

| SMILES | C1--INVALID-LINK--CC3=CC=CC=C3">C@HO | PubChem |

Table 2: Summary of Biological Activities

| Activity | Target/Assay | Quantitative Data | Notes | Source |

|---|---|---|---|---|

| Antifungal | Candida albicans | Significantly greater activity than the non-hydroxylated form. | Specific MIC value not reported. The presence of the trans-4-hydroxyl group is critical for enhanced activity. | [1] |

| Aspergillus fumigatus, Penicillium roqueforti | MIC for cyclo(L-Phe-L-Pro) is 20 mg/mL. | Data is for the non-hydroxylated analog. | ||

| Anticancer | HL-60 cells | Not available. | The compound was isolated along with other substances, one of which (phenethyl acetate) was shown to induce apoptosis in HL-60 cells. The direct cytotoxic effect of cyclo(L-Phe-trans-4-hydroxy-L-Pro) was not quantified in the available literature. | [2] |

| Anti-inflammatory | Inhibition of TNF-α in RAW264.7 cells | Not available. | General anti-inflammatory properties are suggested for related compounds, but specific IC₅₀ values for TNF-α inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not reported. | [3] |

| Quorum Sensing Modulation | Bacterial quorum sensing systems (e.g., Pseudomonas aeruginosa) | Not available. | The hydroxyl group is suggested to play a role in modulating the anti-quorum sensing activity compared to its non-hydroxylated counterpart. |[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies derived from the literature for the synthesis, isolation, and biological evaluation of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Total Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)

A detailed, step-by-step protocol for the total synthesis is not fully elaborated in the available literature. However, the general synthetic strategy involves the coupling of protected L-phenylalanine and L-trans-4-hydroxyproline, followed by deprotection and cyclization.[1]

1. Protection of Amino Acids:

-

To ensure specific peptide bond formation, the reactive functional groups (amino, carboxyl, and hydroxyl) of the precursor amino acids must be selectively protected.

-

The hydroxyl group of L-trans-4-hydroxyproline is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

-

The amino group of L-trans-4-hydroxyproline is protected, for instance, with a Boc (tert-butyloxycarbonyl) group.

-

The carboxyl group of L-phenylalanine is protected, for example, as a methyl or ethyl ester.

2. Peptide Coupling:

-

The protected L-trans-4-hydroxyproline (carboxyl group free) is activated using a coupling reagent (e.g., DCC/HOBt or HATU).

-

The activated hydroxyproline derivative is then coupled with the protected L-phenylalanine ester (amino group free).

3. Deprotection and Cyclization:

-

The protecting group on the amino terminus of the resulting dipeptide is removed (e.g., TFA for Boc group).

-

The linear dipeptide is then induced to cyclize, often by heating in a suitable solvent, to form the diketopiperazine ring.

4. Final Deprotection:

-

The protecting group on the hydroxyl function of the proline residue (e.g., TBDMS) is removed. This is typically achieved under acidic conditions or using a fluoride ion source like tetrabutylammonium fluoride (TBAF).[1]

5. Purification:

-

The final product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Isolation from Natural Sources (e.g., Lactobacillus plantarum)

1. Fermentation and Extraction:

-

Lactobacillus plantarum is cultured in a suitable broth medium (e.g., MRS broth).

-

After a sufficient incubation period, the culture is centrifuged to separate the bacterial cells from the supernatant.

-

The cell-free supernatant is collected.

2. Solid-Phase Extraction (SPE):

-

The supernatant is passed through a C18 SPE column to capture the organic metabolites.

-

The column is washed with water to remove salts and polar compounds.

-

The desired compounds are eluted with a higher concentration of organic solvent, such as 95% aqueous acetonitrile.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

The active fraction from SPE is further purified using a preparative HPLC system equipped with a C18 column.

-

A gradient of water and acetonitrile is typically used as the mobile phase.

-

Fractions are collected and tested for biological activity.

4. Final Purification:

-

Active fractions from HPLC may require further purification, for example, using a porous graphitic carbon column, to yield the pure cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Antifungal Activity Assay (Microtiter Well Spore Germination Assay)

1. Preparation of Fungal Spore Suspension:

-

A pathogenic fungal strain (e.g., Aspergillus fumigatus) is grown on a suitable agar medium until sporulation.

-

Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a uniform suspension.

-

The spore concentration is adjusted to a defined value (e.g., 10⁴ spores/mL).

2. Assay Setup:

-

The assay is performed in a 96-well microtiter plate.

-

Serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable broth medium are prepared in the wells.

-

Each well is inoculated with the fungal spore suspension.

-

Positive (no compound) and negative (no spores) controls are included.

3. Incubation and Analysis:

-

The plate is incubated at an appropriate temperature for the fungus (e.g., 35-37°C) for a period sufficient for spore germination and hyphal growth in the control wells (e.g., 24-48 hours).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Anticancer Activity Assay (Apoptosis in HL-60 Cells)

1. Cell Culture:

-

Human promyelocytic leukemia cells (HL-60) are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Cytotoxicity Assay (MTT Assay):

-

HL-60 cells are seeded in a 96-well plate.

-

The cells are treated with various concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

-

HL-60 cells are treated with the compound at a concentration around its IC₅₀ value.

-

After treatment, cells are harvested and washed.

-

The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity Assay (TNF-α Inhibition in RAW 264.7 Cells)

1. Cell Culture:

-

Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Assay Protocol:

-

RAW 264.7 cells are seeded in a 24- or 96-well plate.

-

The cells are pre-treated with various concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for a short period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

The cells are incubated for a further period (e.g., 6-24 hours).

3. TNF-α Measurement:

-

After incubation, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

The percentage of TNF-α inhibition at each compound concentration is calculated relative to the LPS-only treated control.

Mandatory Visualizations

Proposed Biosynthetic Pathway

The biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in microorganisms is believed to be catalyzed by Nonribosomal Peptide Synthetases (NRPSs). The following diagram illustrates a conceptual workflow for this enzymatic synthesis.

Caption: Conceptual workflow of the NRPS-mediated biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Proposed Mechanism of Action: Quorum Sensing Modulation

Cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence. The diagram below illustrates a hypothetical mechanism by which cyclo(L-Phe-trans-4-hydroxy-L-Pro) might antagonize a LuxR-type QS system.

Caption: Competitive inhibition of a bacterial LuxR-type quorum sensing receptor.

Experimental Workflow: Bioactivity Screening

The following diagram outlines a typical workflow for the screening of a natural product like cyclo(L-Phe-trans-4-hydroxy-L-Pro) for various biological activities.

Caption: General experimental workflow for in vitro bioactivity screening.

References

- 1. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]

- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and biological activities of the cyclic dipeptide, cyclo(L-Phe-trans-4-hydroxy-L-Pro). This natural product, found in various microorganisms, has garnered significant interest for its potential antimicrobial and anticancer properties.[1][2][3][4] This document summarizes the available spectroscopic data, outlines experimental protocols for its characterization, and visualizes its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Data:

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the reported ¹H NMR chemical shifts for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in deuterated chloroform (CDCl₃).[1]

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| Aromatic (5H) | 7.2 | m |

| OH (1H) | 6.3 | s |

| CH (1H) | 5.0 | m |

| CH (1H) | 4.7 | m |

| CH (1H) | 4.4 | m |

| CH (1H) | 4.0 | m |

¹³C NMR Data:

The carbon-13 NMR spectrum provides information about the carbon skeleton. The table below lists the chemical shifts for each carbon atom in cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃.[1][4]

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O | 171.8 |

| C=O | 170.1 |

| C (aromatic) | 136.0 |

| CH (aromatic) | 129.1 |

| CH (aromatic) | 128.5 |

| CH-OH | 69.2 |

| CH | 61.5 |

| CH | 55.6 |

| CH | 53.3 |

| CH₂ | 37.9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound.[1] For cyclo(L-Phe-trans-4-hydroxy-L-Pro), the molecular formula has been confirmed as C₁₄H₁₆N₂O₃, with a computed exact mass of 260.11609238 Da.[5][6]

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Exact Mass | 260.11609238 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, based on general practices for the analysis of cyclic peptides and natural products, the following methodologies can be outlined.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a cyclic dipeptide like cyclo(L-Phe-trans-4-hydroxy-L-Pro) would involve dissolving a few milligrams of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would then be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8][9][10]

Mass Spectrometry

For high-resolution mass spectrometry, the purified compound would typically be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).[11] The data would be acquired on a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain an accurate mass measurement.[5]

Infrared (IR) Spectroscopy

For Fourier-transform infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.[12] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

To obtain a UV-Vis spectrum, the compound is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration. The absorbance is then measured over a range of wavelengths, typically from 200 to 400 nm, using a spectrophotometer.[13][14][15]

Biological Signaling Pathways

cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been reported to exhibit both anticancer and antimicrobial activities.

Apoptosis Signaling Pathway

Studies have shown that this compound can induce apoptosis in cancer cells.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptosis pathway. This is characterized by an increased Bax/Bcl-xL expression ratio, activation of caspase-3, and subsequent cleavage of poly-ADP-ribose polymerase (PARP).[16]

Antimicrobial Mechanism of Action

The antimicrobial activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is believed to involve the disruption of microbial cell membrane integrity and interference with cellular processes.[2][3] It has also been implicated in the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence.[11][17] The exact molecular targets and signaling cascade in its antimicrobial action are still under investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. 2.9. FTIR Analysis [bio-protocol.org]

- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]

- 4. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]

- 5. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Microcultivation and FTIR spectroscopy-based screening revealed a nutrient-induced co-production of high-value metabolites in oleaginous Mucoromycota fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Application of UV-vis in natural product research | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]

- 17. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of cyclo(L-Phe-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide (CDP) with demonstrated antimicrobial, particularly antifungal, properties. As a member of the diketopiperazine class of compounds, its mechanism of action is of significant interest for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the antimicrobial action of cyclo(L-Phe-trans-4-hydroxy-L-Pro), drawing upon available data for the compound and its close structural analogs. The primary proposed mechanisms involve the disruption of microbial cell membrane integrity and the inhibition of quorum sensing pathways. This document provides a compilation of available quantitative data, detailed experimental protocols for investigating these mechanisms, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural products synthesized by a variety of organisms, including bacteria, fungi, and plants. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a CDP produced by the lactic acid bacterium Lactobacillus plantarum MiLAB 393, which has been identified as possessing broad-spectrum antifungal activity.[1] Understanding the precise molecular mechanisms by which this compound exerts its antimicrobial effects is crucial for its potential development as a therapeutic agent. This guide provides an in-depth overview of the current knowledge regarding the antimicrobial action of cyclo(L-Phe-trans-4-hydroxy-L-Pro), focusing on two key proposed mechanisms: disruption of cell membrane integrity and modulation of quorum sensing.

Antimicrobial Spectrum and Potency

While cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified as an antifungal compound, specific Minimum Inhibitory Concentration (MIC) values for this particular molecule are not extensively available in the public domain. However, data for the closely related and co-isolated compound, cyclo(L-Phe-L-Pro), provides valuable insight into the potential potency of this class of molecules.

Table 1: Minimum Inhibitory Concentrations (MICs) of cyclo(L-Phe-L-Pro)

| Microorganism | MIC (mg/mL) | Reference |

| Aspergillus fumigatus | 20 | [1] |

| Penicillium roqueforti | 20 | [1] |

Proposed Mechanisms of Antimicrobial Action

Based on studies of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related cyclic dipeptides, two primary mechanisms of antimicrobial action have been proposed.

Disruption of Microbial Cell Membrane Integrity

One of the principal proposed mechanisms of action for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is the disruption of the microbial cell membrane.[2] This leads to a loss of cellular homeostasis and ultimately, cell death. The amphipathic nature of many cyclic dipeptides allows them to interact with and insert into the lipid bilayer of microbial membranes, leading to pore formation, increased permeability, and dissipation of the membrane potential.

Proposed mechanism of cell membrane disruption by cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Many pathogenic bacteria rely on QS to regulate virulence factors, biofilm formation, and antibiotic resistance. Cyclic dipeptides have been shown to interfere with QS signaling. For the related compound, cyclo(L-Phe-L-Pro), studies have demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus by downregulating the expression of genes involved in the accessory gene regulator (agr) QS system.[3] It is hypothesized that cyclo(L-Phe-trans-4-hydroxy-L-Pro) may act in a similar manner, disrupting bacterial communication and thereby reducing their pathogenic potential.

References

A Comprehensive Technical Review of the Secondary Metabolite Cyclo(L-Phe-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide, has emerged as a significant secondary metabolite with a diverse range of biological activities. This technical guide provides an in-depth analysis of its core functions, including its antifungal, anticancer, and quorum sensing inhibitory properties. The document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, which are prevalent secondary metabolites in a variety of organisms, including bacteria, fungi, and marine invertebrates. These compounds are known for their rigid bicyclic structure, which imparts significant biological stability and activity. The presence of a hydroxyl group on the proline residue in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a key structural feature that influences its biological functions. This guide will explore the current scientific understanding of this metabolite's primary bioactivities.

Antifungal Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has demonstrated notable antifungal properties against a range of fungal pathogens. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and interference with essential cellular processes.

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

| Fungal Species | Assay Type | Metric | Value | Reference |

| Aspergillus fumigatus | Microtiter well spore germination bioassay | MIC | 20 mg/ml | [1] |

| Penicillium roqueforti | Microtiter well spore germination bioassay | MIC | >20 mg/ml | [1] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antifungal Susceptibility Testing (Microtiter Well Spore Germination Bioassay)

This protocol is a representative method for determining the minimum inhibitory concentration (MIC) of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against filamentous fungi.

-

Fungal Spore Suspension Preparation:

-

Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) by flooding the plate with sterile 0.85% saline containing 0.01% Tween 80.

-

The surface is gently scraped to release the spores.

-

The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.

-

The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 105 spores/mL) in a suitable broth medium (e.g., RPMI-1640).

-

-

Microtiter Plate Preparation:

-

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

A positive control (broth with fungal spores, no compound) and a negative control (broth only) are included.

-

-

Inoculation and Incubation:

-

100 µL of the standardized fungal spore suspension is added to each well (except the negative control).

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

Antifungal Mechanism of Action Workflow

Caption: Workflow of the proposed antifungal action of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Anticancer Activity

Preliminary studies have suggested that cyclo(L-Phe-trans-4-hydroxy-L-Pro) possesses cytotoxic activity against certain cancer cell lines. The proposed mechanism involves the induction of apoptosis.

Quantitative Anticancer Data

Currently, specific IC50 values for the cytotoxicity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against the human promyelocytic leukemia cell line (HL-60) are not available in the peer-reviewed literature. One study initiated an investigation but ultimately focused on a different co-isolated compound[2]. Further research is required to quantify the anticancer efficacy of this specific metabolite.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture and Seeding:

-

HL-60 cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into a 96-well plate at a density of approximately 1 x 105 cells/well and incubated for 24 hours to allow for attachment and recovery.

-

-

Compound Treatment:

-

A stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are made in the culture medium.

-

The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the compound is added.

-

A control group (cells treated with medium and the solvent at the same concentration as the highest compound concentration) is included.

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Apoptosis Induction Signaling Pathway

While the specific pathway for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is yet to be fully elucidated, a general representation of a potential apoptosis induction pathway is provided below.

Caption: A potential signaling pathway for apoptosis induction by cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Quorum Sensing Inhibition

Cyclic dipeptides are known to modulate bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. While much of the research has focused on its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), the hydroxyl group in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is expected to influence its interaction with QS receptors.

Quantitative Quorum Sensing Inhibition Data

Specific quantitative data on the inhibition of quorum sensing by cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an active area of research. Comparative studies with similar cyclic dipeptides suggest that the presence and position of the hydroxyl group can significantly impact the anti-QS activity. For instance, in a study on cyclo(Pro-Tyr)-like peptides, the presence of a hydroxyl group influenced the inhibitory effect on virulence factors in Pseudomonas aeruginosa[1].

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This bioassay is a common method for screening compounds for anti-QS activity.

-

Bacterial Culture:

-

A reporter strain, such as Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules, is used.

-

The bacteria are grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).

-

-

Assay Plate Preparation:

-

A 96-well microtiter plate is prepared with different concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in the broth medium.

-

A control group (broth with bacteria and the AHL, but no compound) is included.

-

-

Inoculation and Incubation:

-

The overnight culture of C. violaceum is diluted to a specific OD600 (e.g., 0.1).

-

The diluted culture is added to each well.

-

A specific AHL (e.g., N-hexanoyl-L-homoserine lactone) is added to each well to induce violacein production.

-

The plate is incubated at 30°C for 24-48 hours.

-

-

Quantification of Violacein Inhibition:

-

After incubation, the violacein is extracted from the bacterial cells by adding a solvent like DMSO or ethanol and centrifuging to pellet the cells.

-

The absorbance of the supernatant containing the violacein is measured at a wavelength of 585 nm.

-

The percentage of violacein inhibition is calculated relative to the control group.

-

Quorum Sensing Inhibition Logical Relationship

Caption: Logical diagram of quorum sensing inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Conclusion and Future Directions

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a promising secondary metabolite with multifaceted biological activities. Its antifungal, potential anticancer, and quorum sensing inhibitory properties make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Unraveling the precise molecular targets and signaling pathways involved in its antifungal and anticancer effects.

-

Comprehensive Quantitative Analysis: Generating robust quantitative data, such as IC50 and MIC values, against a wider range of fungal pathogens and cancer cell lines.

-

Specific Investigation of Quorum Sensing Inhibition: Delineating its specific effects on the quorum sensing systems of various pathogenic bacteria and quantifying its impact on virulence factor production and biofilm formation.

-

In Vivo Efficacy and Safety Studies: Progressing to animal models to evaluate its therapeutic potential and toxicological profile.

This technical guide serves as a foundational resource to stimulate and guide further exploration into the therapeutic applications of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

References

An Exploratory Technical Guide on the Bioactivity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest within the scientific community. Exhibiting a diverse range of biological activities, this compound holds potential for therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of cyclo(L-Phe-trans-4-hydroxy-L-Pro)'s bioactivity, consolidating available data on its anticancer, antimicrobial, and anti-inflammatory properties. This document details putative mechanisms of action, summarizes key experimental findings, and presents detailed (where available) experimental protocols to facilitate further research and development.

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure, conferred by the diketopiperazine ring, is believed to be a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity, particularly its antifungal and quorum sensing modulatory effects.[2] This guide aims to provide an in-depth exploration of the multifaceted bioactivities of this promising natural product.

Anticancer Activity

One study on related cyclic dipeptides isolated from Streptomyces griseus identified phenethyl acetate (PA) as having the highest anticancer activity among the isolated compounds, which also included cyclo(L-Phe-trans-4-hydroxy-L-Pro).[3] The study on PA revealed that it induced apoptosis in HL-60 cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the Bcl signaling pathway.[3] This suggests a potential mechanism that could be explored for cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Putative Signaling Pathway for Anticancer Activity

Based on studies of related compounds, a proposed mechanism for the anticancer activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) may involve the induction of apoptosis via intrinsic pathways. The generation of reactive oxygen species (ROS) could play a central role in initiating this cascade.

Caption: Proposed apoptotic signaling pathway initiated by cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Experimental Protocol: Cytotoxicity Assay (General)

While a specific protocol for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not detailed in the available literature, a general protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as HL-60, is provided below.

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial and Anti-Quorum Sensing Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has demonstrated notable antimicrobial properties, particularly against fungi.[2] The hydroxyl group on the proline ring is crucial for its enhanced antifungal activity compared to its non-hydroxylated counterpart.[2] The proposed mechanism of its antimicrobial action involves the disruption of the microbial cell membrane integrity and interference with cellular processes.[1]

Beyond direct antimicrobial effects, this cyclic dipeptide has been shown to modulate quorum sensing (QS) in bacteria.[2] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation. The trans-4-hydroxyl group is pivotal for this activity, likely through hydrogen bond formation with components of the QS signaling pathway.[2]

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for cyclo(L-Phe-trans-4-hydroxy-L-Pro) against a broad range of microbial pathogens are not well-documented in publicly accessible literature. Further targeted studies are required to quantify its antimicrobial potency.

Quorum Sensing Inhibition Workflow

The following diagram illustrates a general workflow for assessing the quorum sensing inhibition potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Caption: General experimental workflow for quorum sensing inhibition assay.

Anti-inflammatory Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]

Quantitative Data on Anti-inflammatory Activity

While the inhibitory effect on TNF-α production is reported, specific IC50 values or percentage inhibition at given concentrations for cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not consistently available across the literature.

Experimental Protocol: Inhibition of TNF-α Production in Macrophages

The following is a representative protocol for evaluating the anti-inflammatory effect of a compound by measuring TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Objective: To determine the ability of a test compound to inhibit the production of TNF-α in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

24-well cell culture plates

-

ELISA kit for mouse TNF-α

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.

Signaling Pathway for TNF-α Inhibition

The inhibition of TNF-α production likely involves the modulation of intracellular signaling cascades activated by LPS, such as the NF-κB pathway. The exact molecular targets of cyclo(L-Phe-trans-4-hydroxy-L-Pro) within this pathway require further elucidation.

Caption: Simplified overview of the LPS-induced TNF-α production pathway and the putative inhibitory point of action for cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Conclusion and Future Directions

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a compelling natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

-

Quantitative Bioactivity Profiling: Systematic screening of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against diverse cancer cell lines, microbial strains, and in various inflammatory models to establish robust quantitative data (IC50, MIC, etc.).

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a deeper level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify key structural determinants for each bioactivity and to optimize potency and selectivity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetic properties, and safety profile of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

The continued exploration of this fascinating cyclic dipeptide holds significant promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Antifungal Assay of cyclo(L-Phe-trans-4-hydroxy-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide identified as a natural antifungal agent produced by microorganisms such as Lactobacillus plantarum[1][2]. This document provides detailed protocols for evaluating the antifungal activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro), including methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Additionally, it summarizes available quantitative data and discusses the proposed mechanism of action.

Quantitative Antifungal Activity

While specific quantitative data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is limited in publicly available literature, studies on the closely related compound, cyclo(L-Phe-L-Pro), provide valuable insights. The hydroxylated form, cyclo(L-Phe-trans-4-hydroxy-L-Pro), is suggested to exhibit enhanced antifungal activity, particularly against pathogens like Candida albicans, potentially due to improved interaction with fungal cellular targets through hydrogen bonding[3].

Table 1: Antifungal Activity of a Structurally Related Cyclic Dipeptide

| Fungal Strain | Compound | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | cyclo(L-Phe-L-Pro) | 20000 | [1][2] |

| Penicillium roqueforti | cyclo(L-Phe-L-Pro) | >20000 | [1] |

Note: The data presented is for the non-hydroxylated analog, cyclo(L-Phe-L-Pro). Further studies are required to establish the precise MIC and MFC values for cyclo(L-Phe-trans-4-hydroxy-L-Pro) against a broader range of fungal pathogens.

Experimental Protocols

Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating cyclo(L-Phe-trans-4-hydroxy-L-Pro). The following are detailed protocols for the broth microdilution and agar well diffusion methods.

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in fungal death (MFC).

Materials:

-

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strain on an appropriate agar medium and incubate to obtain a fresh, pure culture.

-

For yeasts (Candida spp.), suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

For molds (Aspergillus spp.), cover the surface of a mature culture with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the antifungal dilutions.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds.

-

-

MIC Determination:

-

The MIC is the lowest concentration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) that causes complete inhibition of visible growth as observed visually or with a spectrophotometer.

-

-

MFC Determination:

-

Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.

-

Incubate the plates at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

-

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

-

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

-

Fungal strains

-

Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

-

Sterile cork borer or pipette tip

-

Sterile saline (0.85%)

Procedure:

-

Preparation of Fungal Inoculum:

-

Prepare a fungal suspension as described in the broth microdilution protocol and adjust to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plate to create a lawn of growth.

-

-

Preparation of Wells and Application of Compound:

-

Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.

-

Prepare different concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent.

-

Add a fixed volume (e.g., 50-100 µL) of each concentration of the compound solution into separate wells.

-

Include a solvent control well.

-

-

Incubation and Measurement:

-

Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

-

Proposed Mechanism of Action

The primary antifungal mechanism of many cyclic peptides is the disruption of the fungal cell membrane integrity[4]. The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the fungal cell membrane, leading to pore formation, increased membrane permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

The presence of the hydroxyl group in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is believed to enhance its interaction with the fungal cell wall and membrane, possibly through the formation of hydrogen bonds with cell surface components[3]. This enhanced interaction could lead to more efficient membrane disruption.

Damage to the fungal cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This pathway, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to repair the cell wall damage. However, severe and sustained damage caused by potent antifungal agents can overwhelm this repair mechanism, leading to cell lysis.

Visualizations

Caption: Experimental workflow for antifungal susceptibility testing.

Caption: Proposed mechanism of antifungal action.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]

Application Notes: Investigating the Anticancer Potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro)

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), also known as c(PF), is a cyclic dipeptide, a class of natural products prevalent in various microorganisms and food products.[1] This compound has been isolated from organisms such as Phellinus igniarius, Lactobacillus plantarum, and Streptomyces species.[2][3] Cyclic dipeptides are recognized for their diverse biological activities, including antifungal and potential antitumor properties.[1][3] While research into the specific anticancer effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is still emerging, studies on related compounds and initial screenings suggest a potential role in inducing cell death and inhibiting proliferation in cancer cell lines.

These application notes provide a summary of the current understanding, relevant quantitative data from related studies, and detailed protocols for researchers investigating the anticancer properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in an in vitro setting.

Mechanism of Action: Proposed Pathways

Direct mechanistic studies on cyclo(L-Phe-trans-4-hydroxy-L-Pro) are limited. However, research on compounds isolated from the same sources provides a strong hypothetical framework for its potential mechanism of action. A study on Streptomyces griseus isolated cyclo(L-Phe-trans-4-hydroxy-L-Pro) alongside phenethyl acetate (PA), which was selected for further analysis due to higher anticancer activity against the HL-60 human promyelocytic leukemia cell line.[2] The investigation of PA revealed that it induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[2] This leads to the activation of caspases and subsequent programmed cell death.[2] It is plausible that cyclo(L-Phe-trans-4-hydroxy-L-Pro) may exert a similar, albeit potentially less potent, effect.

The proposed signaling cascade initiated by cyclo(L-Phe-trans-4-hydroxy-L-Pro) is visualized below.

Data Presentation

Quantitative data specifically for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in cancer cell lines is not extensively published. The table below summarizes findings from studies where the compound was identified, though often not selected for detailed quantitative analysis in favor of more potent isolates.

| Cell Line | Compound Source | Key Findings & Context | Quantitative Data (IC₅₀) | Reference |

| HL-60 (Human Leukemia) | Streptomyces griseus | Isolated alongside two other compounds. Phenethyl acetate was selected for further study due to the highest anticancer activity. | Not reported for cyclo(L-Phe-trans-4-hydroxy-L-Pro). | [2] |

| A549 (Human Lung Cancer) & NIH-3T3 (Mouse Embryo Fibroblast) | N/A (Comparative Study) | The related compound without the hydroxyl group, cyclo(L-Pro-L-Phe), showed more toxicity to mammalian cells than its hydroxylated analogs. | Not reported. Study focused on related compounds. | [1] |

| HCT-116 (Human Colon Cancer) | N/A (Product Information) | The related compound cyclo(Phe-Pro) is noted to have cytotoxic activity against HCT-116 cells. | Not reported for cyclo(L-Phe-trans-4-hydroxy-L-Pro). | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Treated and control cells (from Protocol 1)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well plates

-

Treated and control cells

-

70% ethanol (ice-cold)

-

PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with the IC₅₀ concentration of the compound as described previously.

-

Harvesting: Harvest cells and wash once with cold PBS.

-